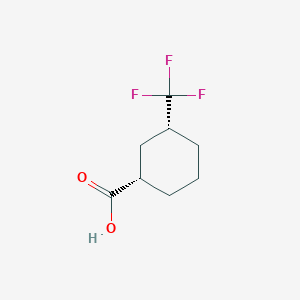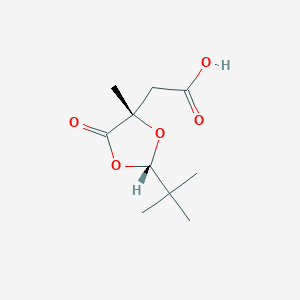
(1R,3R)-3-Methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Methylcyclohexane-1-carboxylic acid: is a chiral compound with two stereocenters, making it an interesting subject in stereochemistry. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1R,3R)-3-Methylcyclohexane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the chemical resolution of a racemic mixture using chiral acids or bases . Another approach involves asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods often involve the use of biocatalysts or microbial fermentation to produce the desired enantiomer. For example, genetically engineered microorganisms can be used to produce this compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions: (1R,3R)-3-Methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1R,3R)-3-Methylcyclohexane-1-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules .
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates .
Medicine: In pharmaceuticals, this compound is used as an intermediate in the synthesis of various drugs, including those targeting specific chiral centers .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism by which (1R,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the reaction through stereospecific interactions . The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Comparación Con Compuestos Similares
(1S,3S)-3-Methylcyclohexane-1-carboxylic acid: The enantiomer of (1R,3R)-3-Methylcyclohexane-1-carboxylic acid, with opposite stereochemistry.
Chrysanthemic acid: Another cyclohexane carboxylic acid with similar structural features but different functional groups.
Uniqueness: What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereochemical purity .
Propiedades
IUPAC Name |
(1R,3R)-3-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
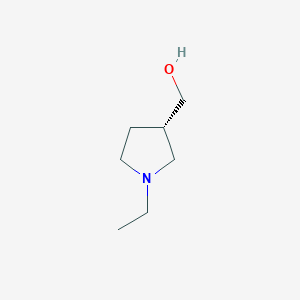
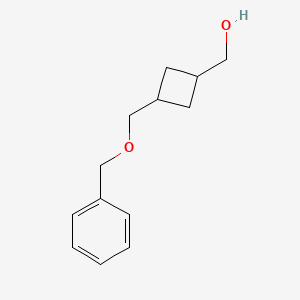
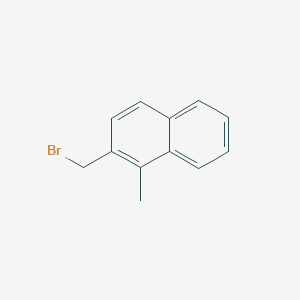
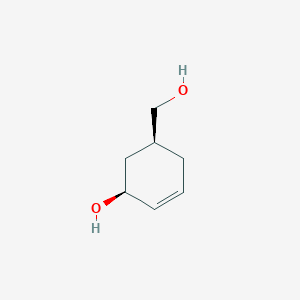
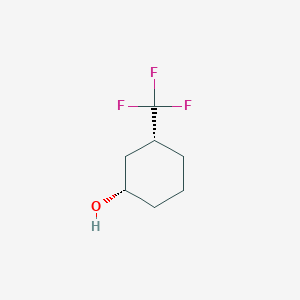
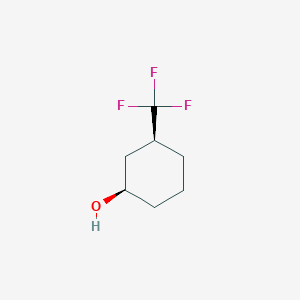
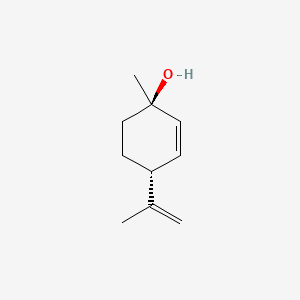
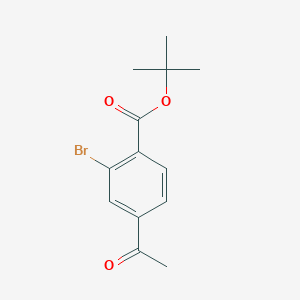
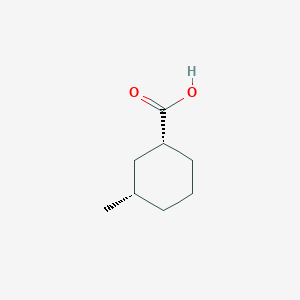
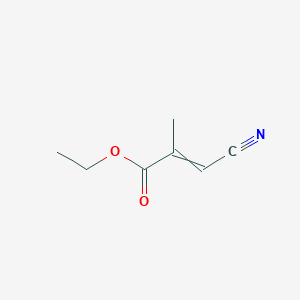
![(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8185314.png)
